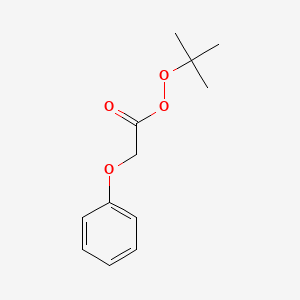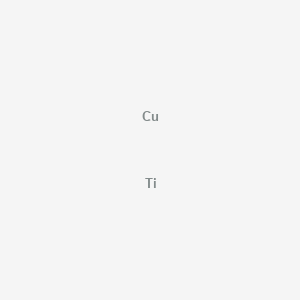
Copper;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-titanium compounds are a class of intermetallic compounds that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
准备方法
Copper-titanium compounds can be synthesized using various methods. One common method involves the induction melting of copper and titanium to form a high-brittleness intermetallic pre-alloy. This pre-alloy is then processed using techniques such as dealloying and sintering to obtain the desired copper-titanium compound . Another method involves the addition of magnesium to accelerate the precipitation of nanosized continuous β′-Cu₄Ti precipitates, which enhances the strength and electrical conductivity of the alloy .
化学反应分析
Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the interfacial reactions between titanium-copper melt and crucible oxides can lead to the formation of complex copper-containing oxide phases . Additionally, copper-titanium catalysts have been shown to increase the rate of hydrogen dissociation exchange, which is a type of reduction reaction . Common reagents used in these reactions include yttria-stabilized zirconia and calcia, which act as crucible materials during the melting process .
科学研究应用
Copper-titanium compounds have a wide range of scientific research applications. In the field of chemistry, they are used as catalysts for hydrogen dissociation reactions . In biology and medicine, copper-titanium nanoparticles exhibit antimicrobial properties and are used to combat antibiotic-resistant pathogens . In the industry, copper-titanium alloys are used in electrical equipment, such as micro-connectors and relay controls, due to their excellent mechanical strength and electrical conductivity .
作用机制
The mechanism of action of copper-titanium compounds varies depending on their application. For example, as antimicrobial agents, copper-titanium nanoparticles generate reactive oxygen species (ROS) that irreversibly damage microbial membranes, leading to cell death . In catalytic applications, isolated titanium atoms on the surface of copper act as active sites for hydrogen recombination, enhancing the rate of hydrogen dissociation .
相似化合物的比较
Copper-titanium compounds can be compared with other similar compounds, such as copper-zinc and copper-nickel alloys. While copper-zinc alloys (brass) are known for their excellent machinability and corrosion resistance, they do not possess the same level of mechanical strength as copper-titanium compounds. Copper-nickel alloys, on the other hand, offer good corrosion resistance and thermal stability but lack the high electrical conductivity of copper-titanium compounds . The unique combination of properties in copper-titanium compounds makes them suitable for specialized applications where both strength and conductivity are required.
Similar Compounds
- Copper-zinc alloys (brass)
- Copper-nickel alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
属性
分子式 |
CuTi |
|---|---|
分子量 |
111.41 g/mol |
IUPAC 名称 |
copper;titanium |
InChI |
InChI=1S/Cu.Ti |
InChI 键 |
IUYOGGFTLHZHEG-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



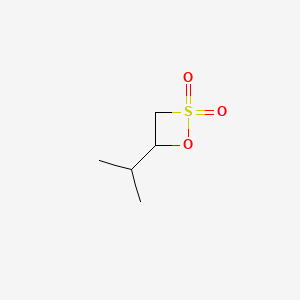
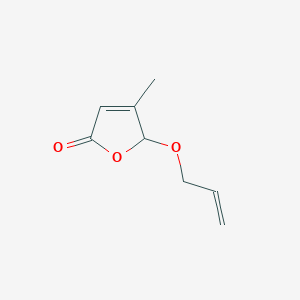
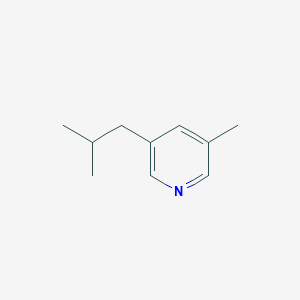
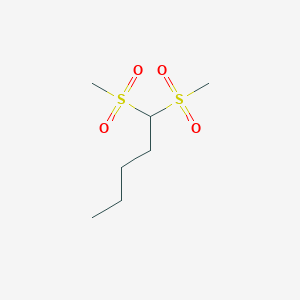


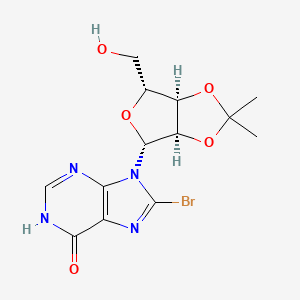
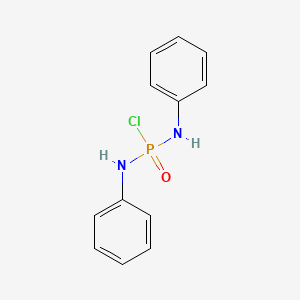
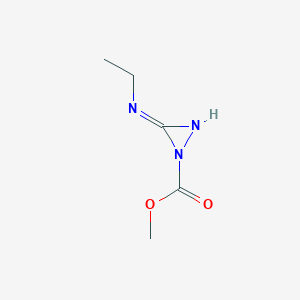
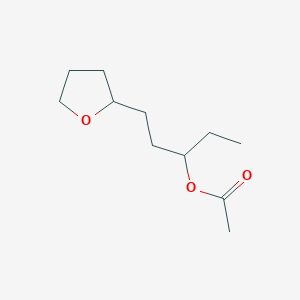
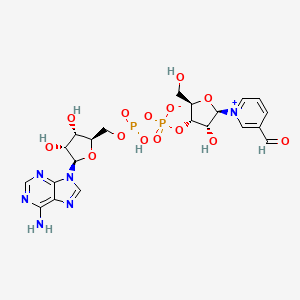
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
